molecular formula C26H32O8 B13401016 Ethynyl estradiol 17-b-D-glucuronide

Ethynyl estradiol 17-b-D-glucuronide

Cat. No.: B13401016
M. Wt: 472.5 g/mol
InChI Key: SQQXJBRONRGLRT-LPVANVSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethynyl estradiol 17-b-D-glucuronide is a significant pharmaceutical compound and a key metabolite of Ethynyl estradiol, a synthetic estrogen commonly used in contraceptives. This compound is crucial for understanding the metabolism, distribution, and excretion of Ethynyl estradiol in the body.

Preparation Methods

Ethynyl estradiol 17-b-D-glucuronide is synthesized from Ethynyl estradiol through a glucuronidation process. This involves the attachment of glucuronic acid to Ethynyl estradiol via the enzyme UDP-glucuronyltransferase . The reaction typically occurs in the liver and results in a compound with much higher water solubility than the parent molecule . Industrial production methods often involve the use of recombinant enzymes and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Deglucuronidation and Reactivation

EE-G is reversibly converted back to free ethynyl estradiol (EE) via enzymatic hydrolysis by β-glucuronidase, particularly in tissues like the mammary gland and liver. This reaction restores estrogenic activity, albeit with significantly reduced potency compared to EE .

Key Factors Influencing Deglucuronidation:

  • Enzyme Expression : β-glucuronidase activity varies across tissues.

  • pH and Temperature : Optimal conditions for hydrolysis are pH 4.5–5.0 and 37°C.

Oxidative Metabolism

EE-G’s oxidative pathways are governed by cytochrome P450 (CYP) enzymes:

2-Hydroxylation

  • Primary Catalyst : CYP3A4 mediates 2-hydroxylation, forming 2-hydroxy-EE-G as the major metabolite .

  • Downstream Reactions : The 2-hydroxy derivative undergoes methylation (via COMT) and further glucuronidation before excretion .

ParameterValue/OutcomeSource
Major CYP EnzymeCYP3A4
Metabolic FateMethylation → Glucuronidation → Excretion

Sulfation and Conjugation Interactions

EE-G competes with sulfation pathways:

  • Sulfotransferases (SULTs) : Convert EE to ethynyl estradiol sulfate (EE-S), which modulates EE-G transport .

  • Synergistic Effects : EE-S enhances EE-G transport affinity for MRP2/3 proteins, facilitating biliary excretion .

Enzymatic Hydrolysis and Stability

EE-G’s stability depends on environmental conditions:

  • pH Sensitivity : Degrades rapidly in acidic environments (e.g., lysosomes).

  • Thermal Stability : Decomposition occurs above 60°C.

Comparative Estrogenic Activity

EE-G exhibits minimal direct estrogenic activity due to glucuronidation but contributes indirectly via deglucuronidation:

CompoundRelative Binding Affinity (RBA)Relative Estrogenic Potency (REP)
Ethynyl Estradiol (EE)100%100%
EE-G0.002%0.0002%
Data synthesized from metabolic studies .

Transport and Excretion Mechanisms

While not a direct chemical reaction, EE-G’s interaction with transport proteins influences its pharmacokinetics:

  • MRP2/3 Transport : EE-G is actively transported into bile (MRP2) and blood (MRP3) with distinct Km values :

    • MRP2 : Km = 35.1 ± 3.5 µM

    • MRP3 : Km = 9.2 ± 2.3 µM

Synthetic and Analytical Reactions

During synthesis, EE-G is produced via UDP-glucuronosyltransferase (UGT)-catalyzed glucuronidation of EE. Key parameters include:

  • Optimal Conditions : pH 7.4, 37°C, and UGT1A1/1A3 isoforms.

  • Yield : 60–75% under controlled enzymatic conditions.

Scientific Research Applications

Ethynyl estradiol 17-b-D-glucuronide has a wide range of scientific research applications:

    Chemistry: It is used to study the metabolic pathways and enzymatic processes involved in glucuronidation.

    Biology: Researchers use this compound to investigate the transport mechanisms and cellular uptake of glucuronides.

    Medicine: It plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of Ethynyl estradiol, aiding in the development of more effective contraceptives.

    Industry: The compound is used in the production of various pharmaceutical formulations and as a reference standard in analytical chemistry.

Mechanism of Action

Ethynyl estradiol 17-b-D-glucuronide exerts its effects primarily through its conversion back to Ethynyl estradiol in the body. This conversion is facilitated by the enzyme β-glucuronidase, which hydrolyzes the glucuronide bond . The released Ethynyl estradiol then interacts with estrogen receptors, modulating gene expression and cellular functions. This process is crucial for maintaining the hormonal balance and exerting the desired contraceptive effects .

Comparison with Similar Compounds

Ethynyl estradiol 17-b-D-glucuronide is unique due to its specific glucuronidation at the 17-beta position. Similar compounds include:

    Estradiol 3-glucuronide: Another glucuronide conjugate of estradiol, differing in the position of glucuronidation.

    Estradiol 17-beta-D-glucuronide: A naturally occurring conjugated estrogen, similar in structure but without the ethynyl group.

    Ethynyl estradiol 3-beta-D-glucuronide: A positional isomer of this compound, differing in the glucuronidation site.

These compounds share similar metabolic pathways but differ in their pharmacokinetic properties and biological activities, highlighting the uniqueness of this compound .

Biological Activity

Ethynyl estradiol 17-β-D-glucuronide (EE-G) is a significant metabolite of ethinyl estradiol, a synthetic estrogen widely used in contraceptive formulations and hormone replacement therapies. Understanding the biological activity of EE-G is crucial for evaluating its pharmacological effects and potential implications in therapeutic applications.

EE-G is formed through the conjugation of ethinyl estradiol with glucuronic acid, primarily in the liver, via the enzyme UDP-glucuronosyltransferase. This process enhances the water solubility of ethinyl estradiol, facilitating its excretion through urine and bile. The glucuronidation process is a common metabolic pathway for various drugs and endogenous compounds, allowing for detoxification and elimination from the body.

Biological Activity

  • Estrogenic Activity :
    • EE-G exhibits estrogenic activity by being deconjugated into free ethinyl estradiol in tissues expressing β-glucuronidase, such as the mammary gland. Although EE-G has a significantly lower potency (approximately 300-fold) in activating estrogen receptors compared to ethinyl estradiol itself, it still plays a role in modulating estrogenic effects in target tissues .
  • G Protein-Coupled Estrogen Receptor (GPER) :
    • Recent studies have indicated that EE-G can act as an agonist for GPER, a membrane-bound estrogen receptor. This interaction may contribute to various physiological responses, including cholestasis, which is a condition characterized by impaired bile flow .
  • Transport Mechanisms :
    • The transport of EE-G across cellular membranes has been studied extensively. It has been shown to be transported via multidrug resistance proteins MRP2 and MRP3. Notably, ethynyl estradiol sulfate (EE-S) can enhance the transport affinity of EE-G, indicating a complex interplay between different estrogen metabolites during hepatic and renal clearance .

Immunomodulatory Effects

A study comparing the immunologic effects of ethinyl estradiol and EE revealed that both compounds influence splenic leukocyte populations differently. While both increased neutrophil counts and altered cytokine production, EE demonstrated more profound changes in adaptive immune responses, particularly affecting T cell subsets and miRNA expression levels .

Endocrine Disruption Analysis

Research focusing on endocrine disruption has highlighted how exposure to estrogens like ethinyl estradiol and its metabolites can lead to altered immune system function and potential autoimmune responses. The differential effects observed between EE and its glucuronide form suggest that understanding these pathways is critical for assessing long-term health impacts associated with hormonal therapies .

Relative Binding Affinities and Potencies

CompoundRBA (%)REP (%)
Ethinyl Estradiol100100
Ethinyl Estradiol 17β-D-Glucuronide0.0020.0002
Estradiol100100
Estradiol 3-Glucuronide?0.09
  • RBA : Relative Binding Affinity
  • REP : Relative Estrogenic Potency

This table illustrates the significant differences in binding affinities and potencies among various estrogen compounds, emphasizing the relatively low activity of EE-G compared to its parent compound.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Ethynyl Estradiol 17-β-D-Glucuronide in biological samples?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) for high specificity and sensitivity. For urine samples, enzymatic hydrolysis followed by solid-phase extraction (SPE) is recommended to isolate conjugated metabolites. Validate assays using calibration curves with spiked matrices to account for matrix effects .
  • Key Parameters : Limit of detection (LOD) ≤ 0.1 ng/mL, recovery rates >85%, and inter-day precision <15% CV.

Q. How can researchers synthesize and characterize Ethynyl Estradiol 17-β-D-Glucuronide for use as a reference standard?

  • Synthesis : Employ Koenigs-Knorr glycosylation to conjugate β-D-glucuronic acid to the 17-hydroxyl group of ethynyl estradiol. Purify via reverse-phase HPLC using C18 columns .
  • Characterization : Confirm structure using 1^1H/13^13C NMR (e.g., characteristic anomeric proton signal at δ 5.2–5.5 ppm) and high-resolution mass spectrometry (HRMS; expected [M-H]^- ion at m/z 471.52) .

Q. What role does Ethynyl Estradiol 17-β-D-Glucuronide play in environmental monitoring?

  • Application : It serves as a biomarker for estrogenic contamination in aquatic ecosystems due to its stability in water and detectability in fish plasma or sediment. Use LC-MS/MS with SPE pre-concentration to monitor levels in freshwater and marine environments .

Advanced Research Questions

Q. How do transport mechanisms for Ethynyl Estradiol 17-β-D-Glucuronide differ between hepatic and renal excretion pathways?

  • Key Transporters :

  • Hepatic Uptake : OATP1B1 (Km = 3 µM) mediates sinusoidal uptake, while MRP2 (ABCC2) facilitates canalicular excretion .
  • Renal Excretion : OAT3 (SLC22A8) mediates basolateral uptake in proximal tubules, with MRP4 (ABCC4) driving apical efflux .
    • Experimental Models : Use transfected HeLa or HEK293 cells overexpressing transporters. Measure uptake kinetics using radiolabeled 3^3H-Ethynyl Estradiol 17-β-D-Glucuronide and inhibit with prototypical substrates (e.g., bromosulfophthalein for OATP1B1) .

Q. What in vitro models are suitable for studying drug interactions involving Ethynyl Estradiol 17-β-D-Glucuronide?

  • Probe Substrate : Use Ethynyl Estradiol 17-β-D-Glucuronide as a probe for OATP1B1/1B3 activity in transporter assays. Validate with inhibitors like cyclosporine A (IC50 < 1 µM) .
  • Assay Design : Conduct time- and concentration-dependent uptake studies in human hepatocytes or OATP-transfected cells. Normalize data to protein content and correct for non-specific binding .

Q. How can researchers resolve contradictions in reported Km values for Ethynyl Estradiol 17-β-D-Glucuronide transport?

  • Factors Causing Variability :

  • Cell type differences (e.g., transfected vs. primary cells).
  • Incubation conditions (pH, temperature, buffer composition).
    • Mitigation : Standardize protocols using FDA-recommended probe substrates and cross-validate with in vivo pharmacokinetic data (e.g., rosuvastatin as a clinical OATP1B1 probe) .

Properties

Molecular Formula

C26H32O8

Molecular Weight

472.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C26H32O8/c1-3-26(34-24-21(30)19(28)20(29)22(33-24)23(31)32)11-9-18-17-6-4-13-12-14(27)5-7-15(13)16(17)8-10-25(18,26)2/h1,5,7,12,16-22,24,27-30H,4,6,8-11H2,2H3,(H,31,32)/t16-,17-,18+,19+,20+,21-,22+,24+,25+,26+/m1/s1

InChI Key

SQQXJBRONRGLRT-LPVANVSSSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.